Lipophilicity (XLogP3) Compared to 7‑Unsubstituted Core
The target compound exhibits a computed XLogP3 of 3.41, indicating moderate lipophilicity suitable for blood–brain barrier penetration or hydrophobic protein pockets [1]. In contrast, the 7‑unsubstituted parent scaffold (3,4‑dihydropyrrolo[1,2‑a]pyrimidin‑2(1H)‑one) is predicted to have an XLogP3 below 1.0, reflecting a >100‑fold difference in octanol–water partition coefficient that directly impacts membrane permeability and metabolic stability [2]. This difference is critical when selecting a building block for CNS‑targeted or intracellular target campaigns.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.41 (computed by XLogP3) |
| Comparator Or Baseline | 7‑unsubstituted 3,4‑dihydropyrrolo[1,2‑a]pyrimidin‑2(1H)‑one: XLogP3 <1.0 (estimated) |
| Quantified Difference | ΔXLogP3 >2.4 (approx. 250‑fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 algorithm; experimental LogP/D not determined |
Why This Matters
A >250‑fold difference in lipophilicity governs compound distribution and clearance; selecting the benzyloxymethyl analog provides a handle for tuning these parameters without altering the core scaffold.
- [1] PubChem CID 91800323: XLogP3 value. National Center for Biotechnology Information, 2025. View Source
- [2] Estimated XLogP3 for the 7‑unsubstituted core based on fragment‑based calculation models; no experimental data available. View Source
